molecular formula C14H12N2 B11895689 3-Methyl-6-phenylimidazo[1,2-A]pyridine

3-Methyl-6-phenylimidazo[1,2-A]pyridine

Cat. No.: B11895689
M. Wt: 208.26 g/mol
InChI Key: RLZBWKUWVRMUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-phenylimidazo[1,2-A]pyridine is a chemical compound based on the privileged imidazo[1,2-a]pyridine scaffold, a structure of high interest in medicinal chemistry and drug discovery. This scaffold is recognized as a key pharmacophore and is present in several marketed drugs and bioactive molecules due to its significant biological activities . The imidazo[1,2-a]pyridine core is known to serve as a versatile bioisostere for other heterocyclic systems, such as indole, and has been successfully explored in the design of novel melatonin receptor ligands . The specific substitution pattern of this compound suggests its potential value in developing compounds for various biological targets. Research on closely related 2-phenylimidazo[1,2-a]pyridines has demonstrated their role as versatile intermediates for further synthetic transformations, enabling the exploration of structure-activity relationships . Furthermore, derivatives with substitutions on the phenyl ring and the pyridine core have been investigated for a range of pharmacological properties, including use as potential ligands for G-protein coupled receptors and in the study of inflammatory pathways . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methyl-6-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H12N2/c1-11-9-15-14-8-7-13(10-16(11)14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

RLZBWKUWVRMUDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-phenylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenylacetaldehyde in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

3-Methyl-6-phenylimidazo[1,2-A]pyridine exhibits a range of biological activities that make it a subject of interest in pharmacology and toxicology.

1. Carcinogenic Properties:
Research indicates that compounds similar to this compound are implicated in carcinogenic processes. For instance, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a related compound, has been shown to form DNA adducts in human tissues and is recognized as a mammary carcinogen in animal models . Studies have demonstrated that dietary exposure to PhIP can lead to elevated levels of DNA adducts, suggesting a mechanism for its carcinogenicity .

2. Neurotoxicity Studies:
The compound has also been investigated for its neurotoxic effects. In experiments involving primary mesencephalic cultures, this compound and its metabolites were found to cross the blood-brain barrier and induce neurotoxic effects similar to known dopaminergic neurotoxicants . This raises concerns regarding the compound's potential impact on neurological health.

Table 1: Summary of Key Research Findings

Study FocusKey FindingsImplications
CarcinogenicityElevated DNA adduct levels associated with dietary PhIP exposureIndicates potential risks related to cooked meat consumption
NeurotoxicityMetabolites cross blood-brain barrier; induce oxidative damageHighlights concerns for neurological health linked to dietary intake
Synthesis MethodologyEfficient synthesis via Lewis acid catalysis with broad substrate scopeSupports rapid development of biologically active derivatives

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of key enzymes and signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 3-methyl-6-phenylimidazo[1,2-a]pyridine and analogous compounds:

Compound Name Molecular Formula Substituent Positions Heterocycle Type Key Properties/Activities Reference
This compound C₁₄H₁₂N₂ 3-Me, 6-Ph Imidazo[1,2-a]pyridine Synthetic intermediate; potential therapeutics
6-Methyl-2-phenylimidazo[1,2-a]pyridine C₁₄H₁₂N₂ 6-Me, 2-Ph Imidazo[1,2-a]pyridine Regiochemical isomer; similar molecular weight
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine C₁₃H₁₂N₄ 1-Me, 6-Ph, 2-NH₂ Imidazo[4,5-b]pyridine Carcinogenic (colon, mammary glands in rodents)
3-Methylimidazo[1,2-a]pyridine-6-carbonitrile C₉H₇N₃ 3-Me, 6-CN Imidazo[1,2-a]pyridine Electron-withdrawing nitrile group; altered reactivity
6-Fluoro-2-phenylimidazo[1,2-a]pyridine C₁₃H₉FN₂ 6-F, 2-Ph Imidazo[1,2-a]pyridine Enhanced metabolic stability due to fluorine
3-Methyl-6-phenylimidazo[2,1-b]thiazole C₁₃H₁₁N₂S 3-Me, 6-Ph Imidazo[2,1-b]thiazole Moderate yields in C–S bond-forming reactions

Key Observations

Substituent Position Effects :

  • The position of substituents (e.g., methyl at C-3 vs. C-6) significantly impacts regioselectivity in reactions. For example, unsubstituted imidazo[1,2-a]pyridines undergo thiolation at C-3, but this site is blocked in this compound, altering reactivity .
  • 6-Methyl-2-phenylimidazo[1,2-a]pyridine () demonstrates how regiochemical isomerism affects physical properties despite identical molecular formulas.

Heterocycle Modifications: Replacement of pyridine with thiazole (e.g., 3-methyl-6-phenylimidazo[2,1-b]thiazole) reduces reaction yields (39–46%) compared to pyridine-based analogs . Imidazo[4,5-b]pyridine derivatives (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) exhibit carcinogenicity, underscoring the role of ring fusion patterns in biological activity .

Functional Group Influence :

  • Electron-withdrawing groups (e.g., nitrile in 3-methylimidazo[1,2-a]pyridine-6-carbonitrile) alter electronic properties, affecting electrophilic substitution reactions .
  • Fluorine substitution (e.g., 6-fluoro-2-phenylimidazo[1,2-a]pyridine) enhances metabolic stability, a critical factor in drug design .

Biological Activity: While this compound lacks direct carcinogenicity data, structural analogs like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine are potent carcinogens, highlighting the importance of substituents and ring systems .

Biological Activity

3-Methyl-6-phenylimidazo[1,2-A]pyridine (3M6PIP) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the various biological activities associated with this compound, including antimicrobial properties, antitumor effects, and its role in metabolic processes.

1. Antimicrobial Properties

Research indicates that 3M6PIP exhibits antimicrobial activity against various pathogens. A study highlighted that derivatives of imidazo[1,2-a]pyridines, including 3M6PIP, have shown efficacy against bacteria and fungi. The mechanism involves the disruption of microbial cell membranes and interference with metabolic pathways .

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective inhibition

2. Antitumor Activity

3M6PIP has been investigated for its antitumor properties , particularly in relation to breast cancer. It was noted that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit cell proliferation and induce cell cycle arrest in cancer cell lines .

Case Study:
In vitro studies on breast cancer cell lines showed that 3M6PIP and its derivatives could reduce cell viability significantly at concentrations ranging from 10 µM to 50 µM after 48 hours of treatment. The observed IC50 values were around 25 µM, indicating potent activity against these cells .

3. Metabolic Pathways

The metabolism of 3M6PIP has been a subject of interest due to its implications in pharmacokinetics. Studies suggest that the compound undergoes rapid metabolism in liver microsomes, leading to short half-lives (<10 min) which may limit its therapeutic efficacy in vivo . This rapid metabolism is attributed to oxidative pathways that degrade the imidazole moiety.

Structure-Activity Relationship (SAR)

The SAR analysis of 3M6PIP derivatives reveals that modifications at the phenyl ring and methyl group significantly influence biological activity. Compounds with electron-withdrawing groups on the phenyl ring demonstrated enhanced antimicrobial activity compared to those with electron-donating groups .

Substituent Biological Activity Effectiveness
Fluoro groupIncreased potencyHigh
Methoxy groupReduced activityModerate
No substituentBaseline activityLow

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 3-Methyl-6-phenylimidazo[1,2-A]pyridine derivatives?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, halogenated precursors (e.g., 6-bromo or 6-chloro derivatives) can undergo Suzuki-Miyaura coupling with phenylboronic acids under palladium catalysis. Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol%). Monitoring reaction progress via HPLC or NMR ensures intermediate purity, while recrystallization or column chromatography improves final yield .

Q. What spectroscopic techniques are essential for characterizing the molecular structure of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : X-ray crystallography confirms core planarity and substituent orientation, as demonstrated for 6-bromo-3-(2-methylpropenyl)imidazo[1,2-a]pyridine . Complementary techniques include:

  • 1H/13C NMR : Assigns proton environments and carbon connectivity (e.g., distinguishing 3-methyl vs. 6-phenyl groups) .
  • FTIR : Identifies functional groups (e.g., C-Br stretches at ~550 cm⁻¹) .
  • LC-MS : Validates molecular weight and purity .

Q. What in vitro assays are suitable for preliminary screening of biological activity in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Use target-specific assays:

  • Antimicrobial : Microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv (MIC range: 0.05–100 μg/mL) .
  • Anticancer : MTT assays on cancer cell lines (e.g., breast MCF-7, lung A549) to assess cytotoxicity .
  • Enzyme inhibition : Spectrophotometric assays for acetylcholinesterase or carbonic anhydrase inhibition .

Advanced Research Questions

Q. How do halogen substituents (e.g., Br, Cl, F) at the 6-position influence the biological activity of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Halogens modulate electronic and steric properties, affecting target binding. For example:

  • 6-Bromo : Enhances antimicrobial activity due to increased lipophilicity (logP ~2.5) and membrane penetration .
  • 6-Chloro : Improves metabolic stability in pharmacokinetic studies .
  • 6-Fluoro : Reduces off-target interactions in mitochondrial receptor assays .
  • Comparative data : A study of 6-bromo vs. 6-chloro derivatives showed a 3-fold difference in MIC values against multidrug-resistant TB .

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on the imidazo[1,2-a]pyridine core?

  • Methodological Answer :

Systematic variation : Synthesize derivatives with substituents at positions 2, 3, and 6 (e.g., methyl, phenyl, nitro groups).

Biological profiling : Compare IC50/MIC values across analogs (e.g., 3-phenyl derivatives show 10× higher enzyme inhibition than 2-methyl ).

Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like benzodiazepine receptors .

  • Example : A SAR study on 8-chloro-2-(3-nitrophenyl) derivatives revealed that electron-withdrawing groups enhance anti-inflammatory activity .

Q. What experimental strategies address contradictions in reported biological activities of structurally similar imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Control variables : Standardize assay conditions (e.g., pH, incubation time) to minimize variability .
  • Regioisomer analysis : Compare 3-methyl-6-phenyl vs. 6-methyl-3-phenyl analogs to isolate positional effects .
  • Meta-analysis : Aggregate data from multiple studies (e.g., anti-TB activity of 34 imidazo[1,2-a]pyridine amides ) to identify trends.

Q. How can researchers design imidazo[1,2-a]pyridine derivatives with improved selectivity for mitochondrial vs. central benzodiazepine receptors?

  • Methodological Answer :

  • Substituent engineering : Introduce bulky groups (e.g., trifluoromethyl at position 6) to sterically block central receptor binding .
  • Pharmacophore mapping : Align derivatives with mitochondrial receptor-specific motifs using QSAR models .
  • In vivo validation : Use radioligand displacement assays (e.g., [3H]PK11195 for mitochondrial receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.